1-Methoxy-3-nitropropane

Description

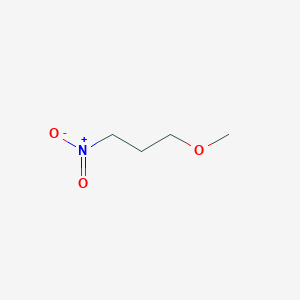

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

1-methoxy-3-nitropropane |

InChI |

InChI=1S/C4H9NO3/c1-8-4-2-3-5(6)7/h2-4H2,1H3 |

InChI Key |

PHZHXSSEIGBACP-UHFFFAOYSA-N |

Canonical SMILES |

COCCC[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Methoxy 3 Nitropropane Transformations

Reduction Reactions of the Nitro Group

The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, providing a pathway to valuable amine intermediates. For 1-methoxy-3-nitropropane, this conversion to 1-methoxy-3-aminopropane can be accomplished through various methodologies, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a highly effective method for the reduction of both aliphatic and aromatic nitro compounds. researchgate.net This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. researchgate.netencyclopedia.pub Raney nickel, in particular, is frequently employed for the reduction of aliphatic nitro compounds due to its high activity and efficacy. researchgate.net

Transfer hydrogenation offers an alternative to the use of gaseous hydrogen, employing a hydrogen donor molecule in the presence of a catalyst. A notable system for the reduction of aliphatic nitroalkanes is the use of Raney nickel with hydrazinium (B103819) monoformate as the hydrogen source. This method has been shown to be rapid and high-yielding for simple nitroalkanes like 1-nitropropane (B105015), which is a close structural analog of this compound. The reaction proceeds exothermically at room temperature, and after completion, the desired amine can be isolated, often as its hydrochloride salt to improve stability and handling of volatile aliphatic amines.

| Substrate (Analog) | Hydrogen Source | Catalyst | Solvent | Product | Yield (%) |

| 1-Nitropropane | Hydrazinium monoformate | Raney Nickel | Methanol | 1-Aminopropane | 84 |

| Nitroethane | Hydrazinium monoformate | Raney Nickel | Methanol | Ethylamine | 81 |

| Nitromethane (B149229) | Hydrazinium monoformate | Raney Nickel | Methanol | Methylamine | 80 |

This table presents data for analogous aliphatic nitro compounds to illustrate the typical conditions and yields for transfer hydrogenation reactions.

Metal-Mediated Reductions to Amines and Derivatives

The reduction of nitro groups can also be achieved using stoichiometric metals, often in acidic media. These methods are valued for their reliability and, in many cases, their chemoselectivity. Commonly used metal reductants include iron, zinc, and tin(II) chloride. researchgate.netencyclopedia.puborganic-chemistry.org

Iron: The use of iron powder in an acidic medium, such as acetic acid or in the presence of an ammonium (B1175870) chloride solution, is a classic and mild method for reducing nitro groups. researchgate.netpw.edu.pl This approach is particularly useful when other reducible functional groups are present in the molecule.

Zinc: Zinc dust is another effective reagent for this transformation. mdma.ch For aliphatic nitro compounds, a combination of zinc dust and ammonium chloride in an aqueous or alcoholic solvent can be used to produce the corresponding hydroxylamine (B1172632) or, with further reduction, the amine. encyclopedia.pub

Tin(II) Chloride: Stannous chloride (SnCl₂) is a well-established reagent for the chemoselective reduction of nitroarenes and can also be applied to aliphatic nitro compounds. molport.comnih.gov The reaction is typically carried out in an alcoholic solvent, often with the addition of a strong acid like hydrochloric acid. nih.gov

These metal-mediated reactions proceed via a series of electron transfer steps, ultimately converting the nitro group (-NO₂) to an amino group (-NH₂).

Chemoselective Reduction Methodologies

Chemoselectivity is a critical consideration in the synthesis of complex molecules where multiple functional groups are present. The goal is to reduce the nitro group while leaving other sensitive moieties, such as esters, nitriles, or halides, intact. researchgate.net

Metal-mediated reductions, particularly with iron under acidic conditions (Fe/AcOH or Fe/NH₄Cl), are renowned for their mildness and high degree of chemoselectivity. researchgate.netpw.edu.pl Similarly, reductions using tin(II) chloride are known to tolerate a wide variety of functional groups. molport.comnih.gov

In contrast, catalytic hydrogenation using powerful catalysts like palladium on carbon can sometimes lead to the reduction of other groups. For instance, Pd/C is capable of reducing carbon-carbon double bonds and can cause the hydrogenolysis of benzyl (B1604629) ethers or dehalogenation of aryl halides. researchgate.net Raney nickel is often considered more chemoselective than Pd/C concerning aromatic halides but is still a highly active hydrogenation catalyst. researchgate.net Therefore, when designing a synthetic route involving the reduction of this compound that contains other sensitive groups, a metal-mediated approach might be preferred over catalytic hydrogenation to ensure the selective transformation of the nitro group.

Reactions at the α-Carbon of the Nitro Group

The electron-withdrawing effect of the nitro group makes the protons on the adjacent carbon atom (the α-carbon) acidic. In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent carbon nucleophile and serves as a key intermediate for a variety of carbon-carbon bond-forming reactions.

Nucleophilic Addition Reactions (e.g., Henry Reaction)

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. researchgate.net The intermediate nitronate anion of this compound can attack the electrophilic carbonyl carbon of an aldehyde, such as formaldehyde (B43269), to form a β-nitro alcohol. This reaction is a powerful tool for C-C bond formation.

For this compound, reaction with formaldehyde would be expected to yield 2-methoxy-4-nitrobutan-1-ol. The reaction is typically reversible and catalyzed by a range of bases, from alkali hydroxides to amines. The analogous reaction between 1-nitropropane and formaldehyde has been studied, demonstrating the viability of this transformation for primary nitroalkanes. pw.edu.plrsc.org

Alkylation and Acylation Processes

The nucleophilic nitronate anion generated from this compound is not limited to reactions with carbonyls. It can also participate in other important synthetic transformations, including alkylation and acylation.

Alkylation: The nitronate can act as a nucleophile in substitution reactions with alkyl halides. This process allows for the formation of a new carbon-carbon bond at the α-position, elongating the carbon chain.

Michael Addition: The nitronate is an excellent Michael donor for conjugate addition reactions. organic-chemistry.orgwikipedia.org It can add to α,β-unsaturated carbonyl compounds, nitriles, or other Michael acceptors in a 1,4-fashion. This reaction is a reliable method for constructing more complex molecular frameworks. mdpi.comnih.gov

Acylation: While less common, the nitronate can be acylated using acylating agents. This reaction can be complex and may lead to different products depending on the specific reagents and conditions used. researchgate.net

| Reaction Type | Nucleophile Source | Electrophile / Acceptor | General Product Structure |

| Henry Reaction | This compound | Aldehyde (R-CHO) | β-Nitro alcohol |

| Michael Addition | This compound | α,β-Unsaturated Ketone | γ-Nitro ketone |

| Alkylation | This compound | Alkyl Halide (R-X) | α-Alkylated Nitroalkane |

This table illustrates the general transformations possible at the α-carbon of this compound via its nitronate intermediate.

Article on this compound Unattainable Due to Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data on the chemical compound this compound. While general principles of reactivity for related functional groups such as nitroalkanes and methoxy (B1213986) groups are well-established, detailed mechanistic investigations and specific reaction data for this compound are not sufficiently documented to construct a thorough and scientifically accurate article as requested.

The outlined sections and subsections require in-depth information on the Michael donor behavior of its nitronate anion, the influence of the methoxy group on its reactivity, specific cleavage and rearrangement processes, and its participation in pericyclic and cycloaddition reactions. Despite extensive searches, the following limitations were encountered:

Michael Donor Behavior of Nitronate Anions: While the Michael addition of nitroalkanes is a widely studied reaction, specific data, including reaction conditions, yields, and stereoselectivity for the nitronate anion of this compound, are not readily available. General information on the reactivity of nitronates exists, but direct experimental findings for this particular substrate are absent.

Reactions Involving the Methoxy Group and Alkane Backbone: The electronic influence of a methoxy group on the reactivity of a molecule is a fundamental concept in organic chemistry. However, specific studies detailing its quantitative effect on the selectivity and reaction rates of this compound are not present in the surveyed literature. Similarly, information on specific cleavage and rearrangement processes for this compound is not documented.

Pericyclic and Cycloaddition Reactions: The participation of nitronates in 1,3-dipolar cycloadditions and the use of nitroalkenes in Diels-Alder reactions are known synthetic methodologies. However, there is no specific literature describing the application of this compound or its derivatives in these reaction types. Consequently, no data on the stereochemical outcomes or reaction efficiencies for these specific transformations could be found.

Due to the absence of detailed research findings and the inability to construct the required data tables with scientifically vetted information, it is not possible to generate the requested article while adhering to the strict requirements for accuracy and specificity. Any attempt to do so would rely on speculation and extrapolation from related compounds, which would not meet the authoritative and scientifically rigorous standards of the request.

Insufficient Data Available for a Comprehensive Analysis of this compound's Thermal Decomposition

A thorough review of available scientific literature reveals a significant gap in the experimental and theoretical data specifically concerning the pyrolysis and thermal decomposition pathways of this compound. While research into the thermal behavior of other nitroalkanes and methoxy compounds exists, direct studies on this compound are not presently available. Consequently, a detailed discussion on its kinetic studies and a mechanistic analysis of its decomposition products cannot be provided at this time.

General insights from related compounds suggest that the thermal decomposition of nitroalkanes can proceed through complex reaction mechanisms, including the initial cleavage of the C-NO2 bond or the elimination of nitrous acid (HONO). However, without specific experimental data or computational studies for this compound, any discussion of its decomposition pathways would be speculative and fall outside the scope of a scientifically rigorous analysis.

Further research, including dedicated kinetic studies under various temperature and pressure regimes, as well as detailed product analysis using techniques such as mass spectrometry and chromatography, is required to elucidate the specific thermal decomposition pathways of this compound.

Mechanistic Elucidation and Kinetic Studies

Identification of Key Intermediates

Detection and Characterization of Transient Species (e.g., Nitroso Intermediates)

The detection and characterization of transient species, such as nitroso intermediates, in the reactions of 1-methoxy-3-nitropropane have not been specifically documented. In broader studies of nitro compound reductions, nitroso intermediates are often proposed and sometimes detected through techniques like EPR spectroscopy and mass spectrometry. nih.govcardiff.ac.uk These intermediates are key in the stepwise reduction of a nitro group to an amine. However, dedicated studies to isolate or characterize such transient species specifically from reactions involving this compound are absent from the current body of scientific literature.

Kinetic Analysis of Reaction Pathways

Rate Law Determination and Order of Reactions

There is no available data to establish the rate law or the order of reactions for this compound. Kinetic studies are fundamental to understanding reaction mechanisms, but such analyses have not been published for this specific compound.

Activation Parameters (e.g., ΔG‡, ΔH‡, ΔS‡)

Similarly, the activation parameters—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—for reactions involving this compound have not been determined. These thermodynamic data are crucial for describing the energy profile of a reaction pathway.

Elucidation of Reaction Mechanisms

Radical vs. Ionic Pathways

The elucidation of whether reactions of this compound proceed via radical or ionic pathways has not been specifically investigated. Studies on analogous but different compounds, such as the 1-nitropropane (B105015) radical cation, have explored fragmentation pathways which inherently involve radical species. epa.gov However, these findings cannot be directly extrapolated to the general reaction mechanisms of the neutral this compound molecule, which could involve either radical or ionic intermediates depending on the reaction conditions.

Concerted vs. Stepwise Mechanisms

In the realm of chemical kinetics, the distinction between concerted and stepwise reaction mechanisms is fundamental to understanding the transformation of reactants to products. A concerted reaction is a single-step process where all bond-breaking and bond-forming events occur simultaneously within a single transition state. Conversely, a stepwise mechanism involves a sequence of two or more elementary steps, characterized by the formation of one or more reactive intermediates. For reactions involving this compound, the nature of the participating reagents and the reaction conditions will dictate which mechanistic pathway is favored.

Theoretical and experimental studies on analogous nitroalkanes provide a framework for predicting the likely behavior of this compound. The acidity of the α-proton to the nitro group is a key feature of nitroalkane reactivity, allowing for deprotonation to form a nitronate intermediate. The involvement of such an intermediate is a hallmark of a stepwise pathway. For instance, in base-catalyzed reactions, it is plausible that this compound undergoes a stepwise mechanism initiated by the formation of a nitronate.

Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between these mechanistic possibilities. The replacement of an atom with its heavier isotope can lead to a change in the reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. Large primary kinetic isotope effects are often indicative of a proton transfer in the rate-determining step, which can be a feature of both concerted and stepwise processes. However, the magnitude and nature of the KIE, when compared across different substrates and conditions, can provide deeper insights. For example, in the deprotonation of nitroalkanes, the magnitude of the primary hydrogen isotope effect (kH/kD) has been shown to vary with the pKa of the base, suggesting a transition state where the proton is partially transferred.

Computational studies on similar molecules, such as the reaction of nitrones with isocyanates, have shown that both concerted and stepwise pathways can be viable, with the preferred route being highly dependent on the solvent polarity. acs.orgcsic.es In nonpolar solvents, a concerted mechanism is often favored, while polar solvents can stabilize the charged intermediates characteristic of a stepwise process. acs.orgcsic.es This suggests that for reactions involving this compound, the choice of solvent could be a critical factor in determining the operative mechanism.

The table below presents hypothetical kinetic isotope effect data for a reaction of this compound, illustrating how such data could be used to infer the mechanism.

| Reaction Condition | Substrate | kH/kD | Inferred Mechanism |

| Nonpolar Solvent | This compound | 2.5 | Likely concerted |

| Polar Aprotic Solvent | This compound | 7.8 | Likely stepwise |

| Polar Protic Solvent | This compound | 6.5 | Likely stepwise |

This is a hypothetical data table created for illustrative purposes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of organic compounds. rsdjournal.orgrsc.org For a molecule like 1-methoxy-3-nitropropane, these methods can predict its behavior in chemical reactions and its conformational preferences.

The electronic structure of a molecule is fundamental to its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijarset.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ijarset.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. researchgate.netchalcogen.ro In this compound, NBO analysis would likely reveal significant delocalization of electron density from the oxygen of the methoxy (B1213986) group and towards the highly electronegative nitro group, influencing the molecule's polarity and reactivity.

Table 1: Illustrative Quantum Chemical Descriptors for a Simple Nitroalkane (2-Nitropropane) Note: This data is for 2-nitropropane (B154153), a related nitroalkane, and serves as an example of typical values obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value not available |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Value not available |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Value not available |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Value not available |

| Chemical Hardness (η) | Resistance to change in electron distribution | Value not available |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | Value not available |

Computational methods can accurately predict the thermochemistry of reactions, such as enthalpies of formation (ΔHf) and reaction barriers (activation energies). researchgate.net For nitroalkanes, a primary decomposition pathway is the elimination of nitrous acid (HONO). researchgate.net

Studies on nitroethane and 2-nitropropane have shown that this concerted molecular elimination proceeds through a high-energy transition state. researchgate.net For example, the calculated activation energy for HONO elimination from 2-nitropropane is approximately 39.2 kcal/mol (at the B3LYP/6-311+G(3df,2p) level of theory). researchgate.net It is reasonable to assume that this compound would undergo a similar decomposition pathway, though the presence of the methoxy group might influence the activation barrier.

Furthermore, the enthalpy of formation for 2-nitropropane has been computationally determined to be around -34.0 ± 1 kcal/mol. researchgate.net This value provides a baseline for estimating the thermodynamic stability of related nitropropanes.

Table 2: Calculated Thermochemical Data for Decomposition of Simple Nitroalkanes Source: Based on data for nitroethane and 2-nitropropane from computational studies. researchgate.net

| Compound | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Calculated Enthalpy of Formation (kcal/mol) |

| Nitroethane | HONO Elimination | 42.0 | -24.5 ± 1 |

| 2-Nitropropane | HONO Elimination | 39.2 | -34.0 ± 1 |

The flexible propane (B168953) chain in this compound allows for multiple conformations. Conformational analysis, typically performed by scanning the potential energy surface (PES) through the rotation of dihedral angles, can identify the lowest energy (most stable) conformers. ufms.br

For this compound, the key dihedral angles would be around the C-C and C-O bonds of the propane backbone. The relative orientations of the methoxy and nitro groups will be governed by a balance of steric hindrance and intramolecular interactions, such as dipole-dipole forces. Theoretical studies on similar long-chain molecules show that extended, anti-periplanar conformations are often energetically favored to minimize steric clash. ufms.br The molecular geometry, including bond lengths and angles, can be optimized for each stable conformer using methods like DFT. chalcogen.ro

Modeling of Reaction Mechanisms

Computational modeling is essential for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational algorithms can locate the geometry and energy of a transition state. researchgate.net For reactions of this compound, such as nucleophilic substitution or elimination, locating the relevant transition states is the first step in modeling the mechanism.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.net An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the located TS indeed connects the desired species and provides a detailed picture of the geometric changes that occur as the reaction progresses. researchgate.net For example, in a potential Sₙ2 reaction involving this compound, IRC analysis would visualize the approach of the nucleophile and the departure of the leaving group.

Many organic reactions can yield multiple isomers. Computational chemistry can predict the regioselectivity and diastereoselectivity by comparing the activation energies of the different possible reaction pathways. researchgate.netbeilstein-journals.org The pathway with the lowest activation barrier is expected to be the dominant one, leading to the major product. beilstein-journals.org

In the case of this compound, reactions could potentially occur at different sites. For instance, in a base-catalyzed elimination, different protons could be abstracted. The methoxy group, through its electronic influence, can affect the acidity of nearby protons and thus direct the regioselectivity of the reaction. By calculating the transition state energies for all possible pathways, a prediction of the product distribution can be made. Similarly, if new stereocenters are formed, the relative energies of the transition states leading to different diastereomers can be calculated to predict the diastereoselectivity. researchgate.net

Substituent Effects and Reactivity Descriptors

The reactivity of this compound is primarily dictated by the interplay of its two functional groups: the methoxy group (-OCH₃) and the nitro group (-NO₂). In aliphatic compounds, the nitro group's influence is generally dominant. Computational methods, such as those based on density-functional theory (DFT), are employed to calculate various reactivity descriptors that quantify these effects. mdpi.comacs.org

The key substituent effects at play are the inductive and resonance effects. The nitro group is one of the most potent electron-withdrawing groups, a property that significantly shapes the molecule's chemical character. wikipedia.orgnih.gov It reduces the electron density of the molecular framework through both inductive and resonance effects. nih.gov The methoxy group, conversely, can exhibit an electron-donating resonance effect and an electron-withdrawing inductive effect. In a saturated alkyl chain as in this compound, its influence is less pronounced compared to its effect on an aromatic system.

The primary reactivity features of nitroalkanes stem from the strong electron-withdrawing nature of the nitro group, which leads to:

Acidification of α-hydrogens: The carbon atom adjacent to the nitro group has hydrogens that are significantly more acidic than those in a typical alkane. wikipedia.orglkouniv.ac.in This is due to the stabilization of the resulting conjugate base, known as a nitronate, through resonance. lkouniv.ac.in

Electrophilic character: The nitro group can render the molecule susceptible to nucleophilic attack or single-electron transfer reactions. nih.gov

Analysis of Electron-Attracting Properties of the Nitro Group

The electron-attracting or electron-withdrawing capacity of the nitro group is a cornerstone of its chemistry. This property arises from the formal positive charge on the nitrogen atom and the electronegativity of the oxygen atoms, leading to a strong dipole moment. blogspot.com

The structure of the nitro group is best described as a resonance hybrid of two equivalent structures, which results in the two N-O bonds having an equal length (approximately 121 pm in nitromethane) that is intermediate between a single and a double bond. lkouniv.ac.inblogspot.com This delocalization creates a strong electron sink.

The powerful electron-withdrawing nature of the nitro group is manifested in several ways:

Inductive Effect (-I): The positively charged nitrogen atom strongly pulls electron density away from the adjacent carbon atom along the sigma bond framework. lkouniv.ac.in

Resonance Effect (-R): While more significant in unsaturated systems (like nitrobenzene), the resonance stabilization of negative charge on an adjacent carbon (in the nitronate ion) is a key aspect of its reactivity in alkanes. lkouniv.ac.in

Acidity of C-H Bonds: The presence of the nitro group significantly increases the acidity of the C-H bond on the carbon atom to which it is attached (the α-carbon). mdpi.comwikipedia.org For instance, the pKₐ values of nitromethane (B149229) and 2-nitropropane in DMSO are 17.2 and 16.9, respectively, indicating they can be deprotonated in aqueous solution. wikipedia.org

| Property | Description | Consequence for Reactivity |

|---|---|---|

| Strong Inductive Effect (-I) | The electronegative nitro group withdraws electron density through the sigma bonds of the alkyl chain. lkouniv.ac.in | Increases the partial positive charge on adjacent carbons, influencing susceptibility to nucleophilic attack. |

| Resonance Stabilization | The conjugate base (nitronate ion), formed by deprotonation of the α-carbon, is stabilized by resonance. lkouniv.ac.in | Greatly enhances the acidity of α-hydrogens, facilitating reactions like the Henry (nitroaldol) reaction. lkouniv.ac.in |

| High Polarity | The N-O bonds are highly polar, contributing to a large overall molecular dipole moment. blogspot.com | Leads to unusually high boiling points compared to non-polar compounds of similar molecular mass. lkouniv.ac.inblogspot.com |

Correlation with Experimental Reactivity Data

Computational models and theoretical descriptors are validated by correlating them with experimental data. For nitroalkanes, this often involves thermal stability, reaction kinetics, and other reactivity measures.

Thermal Stability: Differential scanning calorimetry (DSC) is used to experimentally determine the thermal stability of compounds by measuring exothermic decomposition events. acs.org This data can be correlated with predictive models to assess hazards. For a series of nitroalkanes, DSC analysis revealed significant exothermic decomposition, with energies often exceeding 500 J/g. acs.org

Correlations, such as the Yoshida and Pfizer-modified correlations, use this experimental DSC data to predict shock sensitivity and explosive potential. acs.org Studies on various nitroalkanes show that these correlations often flag them as potentially impact-sensitive. acs.orgacs.org

| Compound | Onset Temperature (Tonset) at 10 °C/min (°C) | Decomposition Energy (ΔHd) (J/g) |

|---|---|---|

| Nitromethane | 294.5 | -3564 |

| Nitroethane | 227.1 | -2342 |

| 1-Nitropropane (B105015) | 222.1 | -2022 |

| 2-Nitropropane | 187.9 | -1792 |

Atmospheric Reactivity: The Maximum Incremental Reactivity (MIR) scale is a model used to estimate the ground-level ozone formation potential of volatile organic compounds. While specific data for this compound is not available, values for related nitroalkanes provide insight into their atmospheric reactivity. These MIR values are derived from complex atmospheric models correlated with environmental chamber experiments. ca.govucr.edu

| Compound | CAS Number | MIR (gm O₃ / gm VOC) |

|---|---|---|

| 1-Nitropropane | 108-03-2 | 0.22 |

| 2-Nitropropane | 79-46-9 | 0.11 |

Reaction Kinetics: Kinetic studies on the reactions of nitroalkanes provide fundamental data for understanding their reactivity. For example, the iron-catalyzed reduction of 2-nitropropane has been studied, and the activation parameters were determined through Eyring analysis. cardiff.ac.uk Such experimental data is essential for benchmarking the accuracy of computational models that predict reaction barriers and transition states. A correlation has also been noted between calculated and experimental values for the elimination of HNO₂ from nitroalkanes. researchgate.net

Advanced Applications in Complex Molecule Synthesis

Strategic Use as a C3 Building Block

1-Methoxy-3-nitropropane is valued as a trifunctional C3 building block in organic synthesis. frontiersin.org Its three-carbon chain is equipped with distinct functionalities at the C1 and C3 positions—a methoxy (B1213986) group and a nitro group, respectively. This arrangement allows for sequential and selective chemical transformations. The nitro group, in particular, is a linchpin for its synthetic versatility. The α-protons (hydrogens on the carbon adjacent to the nitro group) are acidic, allowing for easy deprotonation to form a nitronate anion. This anion is a potent nucleophile, capable of forming new carbon-carbon bonds through reactions like Michael additions and Henry (nitroaldol) reactions. nih.gov

This reactivity allows chemists to introduce a three-carbon chain with a latent functionality (the nitro group) that can be subsequently converted into other useful groups. frontiersin.org The methoxy group at the other end of the chain is relatively inert under many reaction conditions used to manipulate the nitro group, acting as a stable ether linkage that can be carried through multiple synthetic steps. This inherent functionality makes this compound a valuable synthon for constructing carbon skeletons in the synthesis of pharmaceuticals and other complex organic molecules. frontiersin.orgnih.gov

Precursors to Diverse Nitrogen-Containing Functionalities

The nitro group is one of the most versatile functional groups in synthetic organic chemistry, primarily because it can be transformed into a wide array of other functionalities. nih.gov this compound leverages this versatility, serving as a stable precursor for amines and carbonyl compounds.

A primary application of nitroalkanes is their reduction to primary amines. This transformation is a cornerstone of synthetic chemistry due to the prevalence of amines in natural products and pharmaceuticals. nih.gov The reduction of the nitro group in this compound to an amino group is typically achieved through catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

The reaction proceeds cleanly to yield 3-Methoxypropylamine. nih.gov This product is a valuable 1,3-amino alcohol surrogate, where the methoxy group provides a stable ether linkage. The synthesis of 1,3-diamines, which are important motifs in many bioactive molecules, can be envisaged from such precursors through further synthetic manipulations. rsc.orgresearchgate.net

Table 1: Transformation of this compound to 3-Methoxypropylamine

| Starting Material | Key Reagents | Product | Functional Group Conversion |

|---|

The Nef reaction is a powerful method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. organic-chemistry.org This reaction provides a classic example of "umpolung" or polarity reversal, where the carbon atom that was initially nucleophilic (in the nitronate form) is converted into an electrophilic carbonyl carbon. organicreactions.orgyoutube.com

The process begins with the deprotonation of this compound using a base to form the corresponding nitronate salt. youtube.com This salt is then treated with a strong mineral acid, such as sulfuric acid (H₂SO₄), under aqueous conditions. wikipedia.org The acid hydrolysis of the nitronate intermediate leads to the formation of an aldehyde and nitrous oxide (N₂O). wikipedia.org When applied to this compound, the Nef reaction yields 3-methoxypropanal. This transformation is particularly useful for synthesizing aldehydes that might be difficult to access through direct oxidation of the corresponding alcohol. alfa-chemistry.com

Table 2: Nef Reaction of this compound

| Starting Material | Reaction Sequence | Product | Functional Group Conversion |

|---|

Construction of Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry. The reactivity of this compound makes it a suitable starting material for constructing various nitrogen-containing ring systems.

Pyrroles are five-membered aromatic heterocycles found in many biologically active compounds. Multicomponent reactions (MCRs) offer an efficient pathway to highly substituted pyrroles, and nitroalkanes are often key components in these reactions. bohrium.comorientjchem.org In a typical approach, this compound can serve as the nitroalkane component in a reaction with an enamine and a suitable electrophile, or in reactions involving dicarbonyl compounds and amines. researchgate.net The nitro group is crucial for facilitating the initial bond-forming steps, and it is often eliminated or transformed during the final aromatization step of the pyrrole (B145914) ring formation.

The synthesis of indoles, which contain a fused benzene (B151609) and pyrrole ring, is a more complex undertaking. While direct cyclization from a simple nitroalkane is not common, the functionalities within this compound can be used to build precursors for indole (B1671886) synthesis. For instance, the nucleophilic character of its nitronate could be used to react with an ortho-substituted nitroarene, a common precursor in indole syntheses like the Bartoli or Fischer methods, thereby incorporating the C3 chain into the final indole structure after subsequent transformations. nih.govorganic-chemistry.org

The construction of saturated carbocycles and heterocycles can be effectively achieved using this compound as a nucleophilic building block. The key strategy involves a Michael addition reaction, where the nitronate anion of this compound adds to an α,β-unsaturated carbonyl compound (an enone or enoate). youtube.com

This initial addition creates a new carbon-carbon bond and generates a 1,5-dicarbonyl equivalent (with one carbonyl being represented by the nitro group). This intermediate is perfectly primed for a subsequent intramolecular cyclization. For example, reduction of the nitro group to an amine, followed by intramolecular condensation with a ketone elsewhere in the molecule, can lead to the formation of a six-membered nitrogen-containing ring (a piperidine (B6355638) derivative). Alternatively, an intramolecular nitroaldol (Henry) reaction or other cyclization strategies can be employed to form five- or six-membered rings. vanderbilt.edu This approach highlights the power of the nitro group to mediate both intermolecular C-C bond formation and subsequent intramolecular ring closure. nih.govfrontiersin.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,3-Diamines |

| This compound |

| 3-Methoxypropanal |

| 3-Methoxypropylamine |

| Acetaldehyde |

| Acetophenone |

| Amines |

| Carbonyl Compounds |

| Indoles |

| Nitroethane |

| Nitrous oxide |

| 1-Phenylnitroethane |

Formation of Aziridines and Isoxazolidines

The synthesis of nitrogen- and oxygen-containing heterocycles, such as aziridines and isoxazolidines, represents a cornerstone of modern organic and medicinal chemistry. Nitroalkanes are well-established precursors for the construction of these ring systems, primarily through cycloaddition reactions or multi-step sequences involving the transformation of the nitro group.

Isoxazolidine (B1194047) Synthesis:

The most common route to isoxazolidines involves the [3+2] cycloaddition reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile). While this compound itself is not a direct participant in this reaction, it can serve as a precursor to a key reactive intermediate. The nitro group can be transformed into other functionalities that are amenable to forming the isoxazolidine ring.

For instance, the reduction of the nitro group to an amine, followed by oxidation, could yield a nitrone. Alternatively, the nitroalkane can be converted into a nitrile oxide, another 1,3-dipole, which readily undergoes cycloaddition with alkenes to furnish isoxazolines, a related class of heterocycles that can be subsequently reduced to isoxazolidines. The general transformation of primary nitroalkanes to nitrile oxides is a known process, suggesting a potential, albeit indirect, route from this compound to isoxazolidine derivatives.

A general scheme for isoxazolidine synthesis from a nitroalkane precursor is outlined below:

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| 1 | Primary Nitroalkane | Dehydrating Agent (e.g., Phenyl isocyanate) | Formation of Nitrile Oxide | Nitrile Oxide |

| 2 | Nitrile Oxide | Alkene | [3+2] Cycloaddition | Isoxazoline |

| 3 | Isoxazoline | Reducing Agent (e.g., H₂, Pd/C) | Reduction of C=N bond | Isoxazolidine |

Aziridine (B145994) Synthesis:

The synthesis of aziridines from nitroalkanes is less direct than that of isoxazolidines. One plausible, though multi-step, approach would involve the initial conversion of this compound into an alkene. This could potentially be achieved through a Henry reaction (nitro-aldol reaction) with an aldehyde, followed by dehydration of the resulting nitro-alcohol to a nitroalkene, and subsequent functional group manipulations. The resulting alkene could then be subjected to established aziridination protocols.

Another theoretical pathway involves the reduction of the nitro group to a primary amine. This amine could then be converted into a suitable leaving group at the beta-position, allowing for an intramolecular cyclization to form the aziridine ring. This is a common strategy in aziridine synthesis.

General strategies for aziridine synthesis that could hypothetically be adapted for a derivative of this compound include:

| Method | Key Precursor from Nitroalkane | Key Reaction |

| Intramolecular Cyclization | β-amino alcohol or β-haloamine | Nucleophilic substitution |

| Nitrene Addition to Alkene | Alkene | Reaction with a nitrene source |

| Carbene Addition to Imine | Imine | Reaction with a carbene source |

It is important to reiterate that these are hypothetical pathways based on the known reactivity of the functional groups present in this compound.

Integration into Multi-Step Organic Synthesis

The utility of a building block in organic synthesis is determined by its ability to be incorporated into longer, multi-step sequences to construct complex target molecules. nih.gov this compound possesses two distinct functional groups that allow for sequential and chemoselective reactions, a desirable characteristic for a versatile synthetic intermediate.

The nitro group is a particularly powerful functionality in this regard. It can serve as a masked amino group, being readily reduced to a primary amine at a late stage in a synthesis. Furthermore, the acidic alpha-protons of the nitroalkane allow for the formation of a nitronate anion, which is a potent nucleophile for carbon-carbon bond formation. This reactivity is harnessed in several key reactions:

Henry (Nitro-Aldol) Reaction: The reaction of the nitronate of this compound with aldehydes or ketones would form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction creates a new carbon-carbon bond and introduces two new functional groups (hydroxyl and nitro) that can be further manipulated.

Michael Addition: The nitronate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. This is another powerful method for C-C bond formation.

Nef Reaction: The primary nitro group can be converted into a carbonyl group (an aldehyde in this case) via the Nef reaction. This transformation allows for a polarity reversal (umpolung) of the carbon atom, converting a nucleophilic center into an electrophilic one.

The methoxy group, being relatively inert under many reaction conditions, can be carried through several synthetic steps. It can act as a protecting group for a hydroxyl functionality or influence the reactivity of adjacent groups. In the final target molecule, it can be a key pharmacophore or be demethylated to reveal a hydroxyl group if required.

A hypothetical multi-step synthesis could involve an initial Henry reaction of this compound to extend the carbon chain, followed by reduction of the nitro group to an amine, which could then be acylated or used in the formation of a heterocyclic ring. The sequence of these transformations can be strategically planned to build molecular complexity efficiently.

The following table summarizes the potential synthetic transformations of this compound that would be valuable in a multi-step synthesis context:

| Reaction Type | Reagents | Product Functional Group | Synthetic Utility |

| Henry Reaction | Aldehyde/Ketone, Base | β-Nitro alcohol | C-C bond formation, introduction of hydroxyl group |

| Michael Addition | α,β-Unsaturated carbonyl | γ-Nitro carbonyl | C-C bond formation |

| Reduction | H₂, Raney Ni or other reducing agents | Primary Amine | Introduction of a basic nitrogen center |

| Nef Reaction | Base, then acidic workup | Aldehyde | Conversion to a carbonyl group |

The strategic application of these reactions would allow for the incorporation of the 1-methoxypropyl moiety into a larger molecular framework, demonstrating the potential of this compound as a versatile building block in the synthesis of complex organic molecules.

Future Research Trajectories and Emerging Methodologies

Development of Novel Catalytic Systems for 1-Methoxy-3-nitropropane Transformations

The transformation of the nitro group is a cornerstone of organic synthesis, and future research will likely focus on developing novel catalytic systems to enhance the reactivity and selectivity of these conversions for substrates like this compound. A primary area of interest is the catalytic reduction of the nitro group to an amine, a fundamental transformation in the synthesis of many valuable compounds. researchgate.netnih.gov While traditional methods often rely on stoichiometric reductants or precious metal catalysts, modern research is geared towards more sustainable and efficient alternatives. researchgate.netchemrxiv.org

One promising avenue is the development of catalysts based on earth-abundant first-row transition metals, which offer a more economical and environmentally friendly option compared to precious metals like palladium and platinum. researchgate.net Additionally, the challenge of chemoselectivity—selectively reducing the nitro group in the presence of other reducible functional groups—remains a significant area of investigation. researchgate.netnih.gov For a molecule like this compound, this would be crucial if other functional groups were present in a more complex derivative.

Another key area for future catalytic development is in asymmetric synthesis. The Henry reaction (nitroaldol reaction), which involves the addition of a nitroalkane to a carbonyl compound, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgresearchgate.net The development of novel chiral catalysts, such as copper complexes with chiral ligands, has enabled the synthesis of β-nitro alcohols with high enantiomeric excess. organic-chemistry.orgacs.orgmdpi.com Future research could explore the use of this compound in asymmetric Henry reactions, catalyzed by new and more efficient chiral systems, to produce enantiomerically enriched products for various applications. rsc.org

| Catalyst Type | Potential Transformation of this compound | Key Research Focus |

| Earth-Abundant Metal Catalysts | Reduction of the nitro group to 3-methoxypropan-1-amine | High efficiency, chemoselectivity, and recyclability |

| Chiral Copper Complexes | Asymmetric Henry reaction with aldehydes/ketones | High enantioselectivity and diastereoselectivity |

| Heterogeneous Biocatalysts | Selective hydrogenation to 3-methoxypropan-1-amine | Mild reaction conditions, high functional group tolerance |

Exploration of Bio-inspired and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, and future research on this compound will undoubtedly incorporate these concepts. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Bio-inspired synthesis, which mimics natural processes, offers a promising green approach. organic-chemistry.org Biocatalysis, utilizing enzymes such as nitroreductases, is a rapidly developing field for the reduction of nitro compounds. researchgate.netnih.gov These enzymatic reactions often proceed under mild aqueous conditions with high selectivity, avoiding the need for harsh reagents or heavy metals. chemrxiv.orgox.ac.uk For instance, hydrogenase enzymes immobilized on a support material have been shown to effectively hydrogenate nitroarenes to their corresponding anilines using molecular hydrogen as a clean reductant. chemrxiv.orgresearchgate.net The application of such biocatalytic systems to aliphatic nitro compounds like this compound is a logical and exciting future research direction. researchgate.netox.ac.uk

Green synthesis methods for nitroalkanes themselves are also an area of active research. Traditional nitration methods can involve harsh conditions and produce significant waste. britannica.com Newer methods, such as the oxidation of oximes using green oxidants like hydrogen peroxide in the presence of reusable catalysts, offer a more sustainable alternative. google.com Another approach involves the reaction of alkyl halides with nitrite (B80452) salts in greener reaction media like polyethylene (B3416737) glycol (PEG) or even in water. wiley-vch.deorganic-chemistry.org The development of such methods could lead to more environmentally friendly production routes for this compound.

Advanced Computational Predictions for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. semanticscholar.org Future research on this compound will likely leverage advanced computational methods for the rational design of new reactions and catalysts.

DFT calculations can be used to investigate the electronic properties of this compound, providing insights into its reactivity. semanticscholar.orgnih.gov For example, by calculating the electron distribution and orbital energies, researchers can predict which sites of the molecule are most susceptible to nucleophilic or electrophilic attack. This knowledge is invaluable for designing new synthetic transformations.

Furthermore, computational modeling can be used to elucidate reaction mechanisms in detail. researchgate.netacs.org By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. researchgate.netaiche.org This information can be used to understand how a catalyst functions and to design new catalysts with improved activity and selectivity. For instance, DFT studies have been used to investigate the thermal decomposition of nitroethane, identifying the key initial steps and proposing a detailed reaction mechanism. researchgate.netacs.org Similar studies on this compound could provide valuable information about its stability and decomposition pathways.

Computational methods are also being used to predict the properties of novel materials. While the material properties themselves are outside the scope of this discussion, the rational design of synthetic routes to functional materials begins at the molecular level. DFT can be used to predict how molecules like this compound might interact and assemble, guiding the design of new synthetic targets for materials science applications. nih.gov

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Prediction of reactivity and reaction sites |

| Transition State Theory | Elucidation of reaction mechanisms | Understanding of catalytic cycles and design of new catalysts |

| Molecular Dynamics (MD) | Simulation of molecular interactions and assembly | Guidance for the design of new functional materials |

Expansion of Synthetic Utility in Functional Material Science (excluding material properties)

The versatility of the nitro group makes nitroalkanes valuable building blocks in organic synthesis. frontiersin.orggoogle.com Future research will likely focus on expanding the synthetic utility of this compound as a precursor for functional materials. The ability to transform the nitro group into other functionalities, such as amines or carbonyls, combined with the presence of the methoxy (B1213986) group, makes this molecule a potentially useful synthon. arkat-usa.org

One area of exploration could be the use of this compound in the synthesis of novel monomers for polymerization. For example, the nitro group could be reduced to an amine, yielding 3-methoxypropan-1-amine. This bifunctional molecule could then be used in the synthesis of polyamides or polyurethanes. The methoxy group could impart specific properties to the resulting polymer, such as increased flexibility or solubility.

Another potential application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. arkat-usa.org The nitro group can be a key participant in cyclization reactions, and the methoxy group could be retained in the final product to modulate its electronic or steric properties. The use of nitroalkanes in domino reactions, where multiple bonds are formed in a single synthetic operation, is a powerful strategy for the efficient construction of complex molecules. researchgate.net Exploring the reactivity of this compound in such reaction cascades could lead to the discovery of novel and efficient routes to valuable heterocyclic systems.

Furthermore, nitroalkanes are known to be precursors for the synthesis of complex molecules and highly substituted alkanes and alkenes. advancionsciences.com The development of new synthetic methodologies that utilize this compound as a starting material could open up new avenues for the creation of functional molecules with applications in various fields of material science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-3-nitropropane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitroalkylation of methoxy precursors or selective nitration of propane derivatives. For example, nitroethane and methoxy-substituted aldehydes may undergo Henry reactions under basic conditions (e.g., KF/18-crown-6 in isopropanol), followed by purification via column chromatography . Temperature control (e.g., 0–25°C) is critical to minimize side reactions like over-nitration. Yields typically range from 50–70%, depending on solvent polarity and catalyst loading.

Q. How can researchers purify and characterize this compound effectively?

- Methodology : Purification often involves fractional distillation or recrystallization using solvents like ethyl acetate/hexane. Characterization requires H/C NMR to confirm methoxy ( ppm) and nitro group positions ( ppm for adjacent protons). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 133 (CHNO) . Purity can be validated via HPLC with a C18 column and UV detection at 254 nm.

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

- Methodology : Determine melting point (mp) using differential scanning calorimetry (DSC) and solubility via shake-flask methods. Analogous compounds (e.g., 3-Methoxy-5-nitrophenol) exhibit mp ~158–162°C and solubility in polar aprotic solvents (e.g., DMSO) . Stability tests (TGA/DSC) under nitrogen can assess decomposition thresholds (>200°C).

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodology : Discrepancies in NMR shifts may arise from solvent effects or impurities. Reproduce experiments using deuterated solvents (CDCl vs. DMSO-d) and compare with computational predictions (DFT/B3LYP/6-31G*). Cross-validate with IR spectroscopy (nitro group stretches ~1520–1560 cm) and high-resolution MS .

Q. What mechanistic insights explain the regioselectivity of nitration in this compound synthesis?

- Methodology : Employ isotopic labeling (e.g., NO) to track nitro group incorporation. Kinetic studies under varying temperatures/pH can reveal transition states. Computational modeling (e.g., Gaussian) may show methoxy groups directing nitration via resonance stabilization . Compare with analogous systems like 1-methoxy-2-nitronaphthalene, where steric hindrance influences regioselectivity .

Q. How does this compound behave in multicomponent reactions, and what intermediates are critical?

- Methodology : Use in situ FT-IR or F NMR to monitor intermediates in reactions like Michael additions. For example, nitroalkane intermediates may form enolate species, which can be trapped with electrophiles. Study solvent effects (e.g., DMF vs. THF) on reaction pathways using kinetic profiling .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., nitro-to-nitrite oxidation). Store under inert gas (argon) in amber vials at –20°C. Add stabilizers like BHT (0.1% w/w) if compatible with downstream applications .

Methodological Resources

- Synthetic Protocols : Refer to large-scale preparations using phase-transfer catalysts (e.g., 18-crown-6) for improved yields .

- Analytical Standards : Cross-reference CAS 7145-49-5 (analogous compound) for HPLC/GC-MS parameters .

- Data Interpretation : Apply guidelines from qualitative research frameworks to address contradictory data, emphasizing reproducibility and error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.